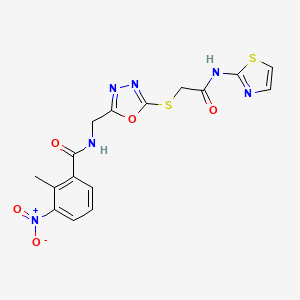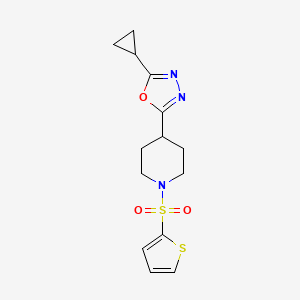![molecular formula C18H25N3O2 B2681945 2-Ethoxy-5-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)pyridine CAS No. 2415572-72-2](/img/structure/B2681945.png)
2-Ethoxy-5-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)pyridine is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
The synthesis of 2-Ethoxy-5-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)pyridine involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the azetidine and octahydrocyclopenta[c]pyrrol groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Ethoxy-5-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyridine derivatives and azetidine-containing molecules. What sets 2-Ethoxy-5-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)pyridine apart is its unique combination of functional groups, which can confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-2-23-17-7-6-13(8-19-17)18(22)21-11-16(12-21)20-9-14-4-3-5-15(14)10-20/h6-8,14-16H,2-5,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGOLJHGAESHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CC(C2)N3CC4CCCC4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride](/img/structure/B2681863.png)
![4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide](/img/structure/B2681864.png)

![(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/new.no-structure.jpg)
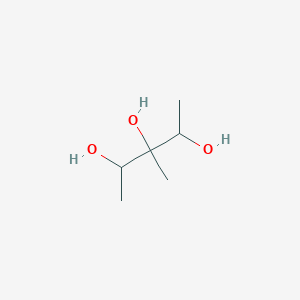
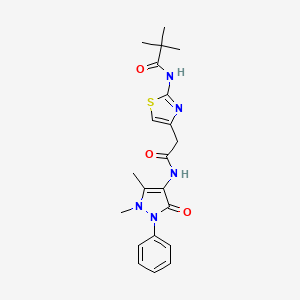
![5,6-dimethyl-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2681874.png)
![3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2681875.png)


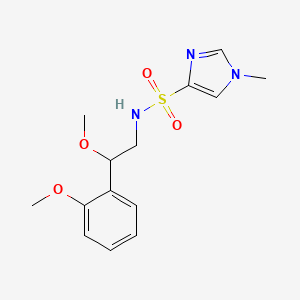
![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2681882.png)
